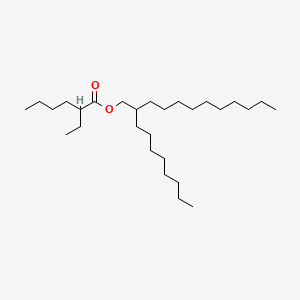

2-Octyldodecyl 2-ethylhexanoate

Description

Ester Classification and Molecular Architecture

2-Octyldodecyl 2-ethylhexanoate (B8288628), identified by the CAS number 69275-04-3, is formally classified as an ester. chemicalbook.com Esters are a class of chemical compounds derived from the reaction of a carboxylic acid and an alcohol. In the case of 2-Octyldodecyl 2-ethylhexanoate, the parent carboxylic acid is 2-ethylhexanoic acid, and the alcohol is 2-octyldodecanol. ontosight.aivulcanchem.com This reaction, known as Fischer esterification, is a cornerstone of organic synthesis, typically catalyzed by an acid to produce the ester and water. cir-safety.org

The molecular formula of this compound is C₂₈H₅₆O₂, with a corresponding molecular weight of approximately 424.7 g/mol . nih.gov Its IUPAC name is this compound. nih.gov The structure features a long, branched alkyl chain originating from the 2-octyldodecanol, which imparts significant steric hindrance and a notable hydrophobic character to the molecule. This large, non-polar moiety is a key determinant of its physical properties, such as its liquid state at room temperature and its solubility in organic solvents. vulcanchem.com

Key Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Number | 69275-04-3 |

| Molecular Formula | C₂₈H₅₆O₂ |

| Molecular Weight | 424.7 g/mol |

| IUPAC Name | this compound |

Conceptual Framework: Linkage to the Alkyl Ethylhexanoate Class

This compound belongs to the broader family of alkyl ethylhexanoates. vulcanchem.com This class of compounds shares a common structural feature: the 2-ethylhexanoate group. The alkyl portion of these esters, however, can vary in chain length and branching, leading to a range of physical and chemical properties. cir-safety.org The shared 2-ethylhexanoate backbone means that these compounds can be studied as a group to understand structure-property relationships. industrialchemicals.gov.au

The defining characteristic of alkyl ethylhexanoates is the esterification of various alcohols with 2-ethylhexanoic acid. cir-safety.org This common synthetic origin provides a conceptual link between compounds like cetyl ethylhexanoate, stearyl ethylhexanoate, and this compound. industrialchemicals.gov.auatamanchemicals.com Research on one member of this class can often provide insights into the behavior of others, allowing for extrapolation of properties and potential applications. cir-safety.org

Evolution of Research Interest and Interdisciplinary Relevance

Initially, research and application of this compound and its relatives were predominantly in the cosmetics and personal care industry. ontosight.aicir-safety.org Its properties as an emollient, a substance that softens and soothes the skin, made it a valuable ingredient in various formulations. ontosight.aigoogle.com The branched structure of the molecule contributes to a desirable sensory feel and good spreadability on the skin. vulcanchem.com

The interest in this compound has since expanded into other scientific and industrial domains. A notable example is its inclusion in lubricant compositions, as detailed in patent literature. google.com This suggests a role for this compound in reducing friction and wear between surfaces, a critical area of materials science and mechanical engineering.

Furthermore, the broader class of metal 2-ethylhexanoates, which are derivatives of 2-ethylhexanoic acid, are recognized as important precursors in materials science for the synthesis of metal oxide nanocrystals. researchgate.netwikipedia.org While not a direct application of this compound itself, this highlights the versatility of the 2-ethylhexanoate moiety in advanced materials research. The evolution of research interest from skincare to lubricants and potentially as a component in more complex material systems demonstrates the compound's interdisciplinary relevance. The study of alkyl ethylhexanoates began to gain more formal traction in the early 2010s, with safety assessments and reviews helping to define the scope of their use and spur further investigation into their properties. cir-safety.orgcir-safety.org

Properties

CAS No. |

69275-04-3 |

|---|---|

Molecular Formula |

C28H56O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2-octyldodecyl 2-ethylhexanoate |

InChI |

InChI=1S/C28H56O2/c1-5-9-12-14-16-17-19-21-23-26(22-20-18-15-13-10-6-2)25-30-28(29)27(8-4)24-11-7-3/h26-27H,5-25H2,1-4H3 |

InChI Key |

ITPJXPXPEXDRLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Classical Esterification Pathways and Catalytic Systems

Traditional synthesis of 2-octyldodecyl 2-ethylhexanoate (B8288628) relies on established chemical esterification methods that are widely used in industrial production. cir-safety.orgcir-safety.orgcir-safety.org

The most common method for producing alkyl ethylhexanoates is Fischer-Speier esterification. cir-safety.orgcir-safety.org This reaction involves the direct esterification of 2-octyldodecanol with 2-ethylhexanoic acid in the presence of an acid catalyst. cir-safety.orgmasterorganicchemistry.com Commonly used acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The process involves the protonation of the carbonyl oxygen of 2-ethylhexanoic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl group of 2-octyldodecanol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, 2-octyldodecyl 2-ethylhexanoate. masterorganicchemistry.com

Because the reaction is in equilibrium, specific strategies are required to drive it toward the product side and achieve high yields. masterorganicchemistry.com These strategies include using a large excess of one of the reactants (typically the alcohol) or removing the water formed during the reaction, often through azeotropic distillation. cir-safety.orgmasterorganicchemistry.com While less common, base-catalyzed esterification is also a potential pathway. cir-safety.orgcir-safety.org

An alternative and irreversible pathway to synthesizing this compound involves the use of an acid chloride. cir-safety.orgcir-safety.orglibretexts.org In this method, 2-ethylhexanoic acid is first converted into its more reactive derivative, 2-ethylhexanoyl chloride. libretexts.org This is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com

The resulting 2-ethylhexanoyl chloride is then reacted with 2-octyldodecanol. libretexts.org The high reactivity of the acid chloride allows the reaction to proceed readily, often in the presence of a base like pyridine (B92270) to scavenge the HCl byproduct. libretexts.org A key advantage of this method is that the reaction is not reversible, which drives the synthesis to completion and generally results in a high yield of the ester product. libretexts.org

Biocatalytic Synthesis and Enzymatic Engineering

In response to the growing demand for sustainable and environmentally friendly processes, biocatalytic methods using enzymes have emerged as a powerful alternative to classical chemical synthesis. mdpi.commt.com

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for ester synthesis due to their broad substrate specificity, high stability in non-aqueous media, and chemo-, regio-, and enantioselectivity. mt.commdpi.comfrontiersin.org The synthesis of branched-chain esters, such as this compound, can be effectively catalyzed by lipases. mdpi.commdpi.com

Studies on structurally similar esters, like 2-ethylhexyl 2-ethylhexanoate and 2-ethylhexyl 2-methylhexanoate, have identified the immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) as a highly effective biocatalyst. mdpi.commdpi.comresearchgate.net Immobilization of the enzyme on a solid support, such as a resin, enhances its operational stability, simplifies its separation from the reaction mixture, and allows for its reuse over multiple reaction cycles, which is crucial for developing cost-effective industrial processes. frontiersin.orgmdpi.comnih.gov

The kinetics of lipase-catalyzed esterification reactions are most accurately described by a Ping-Pong Bi-Bi mechanism. mdpi.compsu.eduresearchgate.net This model has been confirmed for the synthesis of esters structurally related to this compound. researchgate.net

The mechanism involves two main steps:

Acylation: The enzyme (E) first reacts with the acyl donor (the carboxylic acid, Ac), forming a covalent acyl-enzyme intermediate (E-Ac) and releasing the first product (water, P1). psu.edu

Deacylation: The acyl-enzyme intermediate then reacts with the second substrate (the alcohol, Al), leading to the formation of the final ester product (Es, P2) and regenerating the free enzyme. psu.edu

A kinetic study on the synthesis of 2-ethylhexyl-2-ethylhexanoate using Novozym 435 found that the reaction proceeds via a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid substrate (2-ethylhexanoic acid). researchgate.net The kinetic parameters for this analogous reaction are detailed in the table below.

Table 1: Kinetic Parameters for the Synthesis of 2-Ethylhexyl-2-ethylhexanoate This table presents kinetic data for an ester with a structure analogous to this compound, catalyzed by Novozym 435 in n-hexane.

| Kinetic Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Maximum Reaction Rate | Rmax | 37.59 | mmol h⁻¹ g⁻¹ |

| Michaelis Constant (Alcohol) | KmAl | 1.51 | M |

| Michaelis Constant (Acid) | KmAc | 0.78 | M |

| Inhibition Constant (Acid) | KiAc | 1.55 | M |

Data sourced from a study on the direct esterification of 2-ethylhexanoic acid and 2-ethyl-1-hexanol. researchgate.net

The efficiency of the lipase-catalyzed synthesis of this compound is highly dependent on several reaction parameters. Optimizing these conditions is critical for maximizing product yield and reaction rate. mdpi.comresearchgate.net The synthesis of esters from the sterically hindered 2-ethylhexanoic acid can be challenging, often requiring longer reaction times or higher enzyme concentrations compared to linear acids. mdpi.com

Table 2: Influence of Key Reaction Parameters on Biocatalytic Ester Synthesis This table summarizes the general effects of various parameters on lipase-catalyzed esterification, based on findings from the synthesis of analogous branched-chain esters.

| Parameter | General Effect and Observations |

|---|---|

| Temperature | Increasing temperature generally increases the initial reaction rate. However, excessively high temperatures (e.g., above 80°C) can lead to enzyme denaturation and reduced stability. An optimal temperature, often between 60-80°C for Novozym 435, balances reaction speed and enzyme longevity. mdpi.comresearchgate.net |

| Enzyme Concentration | A higher concentration of the biocatalyst typically leads to a faster reaction rate and higher conversion in a shorter time. However, beyond a certain point, the increase may not be proportional due to mass transfer limitations or economic constraints. mdpi.comresearchgate.net |

| Substrate Molar Ratio | Using a non-stoichiometric ratio, often with an excess of the alcohol (2-octyldodecanol), can help shift the reaction equilibrium towards the product side. This is especially important as high concentrations of the carboxylic acid can inhibit the enzyme. mdpi.comresearchgate.net |

| Water Content/Removal | While a minimal amount of water is necessary for lipase activity, the water produced during esterification can promote the reverse hydrolysis reaction. Conducting the reaction in a solvent-free system or under vacuum to remove water can significantly increase the final conversion. nih.govresearchgate.net |

| Solvent | Reactions can be performed in organic solvents (like n-hexane) or in solvent-free systems. mdpi.comresearchgate.net Solvent-free reactions are considered "greener" as they reduce waste and simplify downstream processing. mdpi.com The choice of solvent can also affect substrate solubility and enzyme activity. nih.gov |

Compiled from multiple sources detailing the synthesis of branched-chain esters. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.gov

Compound Reference Table

Green Chemistry Principles in Sustainable Production

The paradigm of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is increasingly influencing the synthesis of esters like this compound. acs.orgchemmethod.comskpharmteco.com Key areas of focus include the use of renewable resources, the development of environmentally friendly catalysts, and the implementation of waste-reducing synthetic strategies. chemmethod.com

Utilization of Renewable Feedstocks and Sustainable Reagents

A cornerstone of sustainable production is the shift from petrochemical-based feedstocks to renewable, bio-based alternatives. databridgemarketresearch.com2plus.co.nz This approach is being actively applied to the precursors of this compound.

2-Ethylhexanoic Acid (2-EHA): Traditionally synthesized from propylene (B89431) derived from fossil fuels, there is a growing commercial and research interest in bio-based 2-EHA. wikipedia.orgbisleyinternational.com Companies like Perstorp have introduced "2-EHA Pro," a version of the acid where a portion of the raw material is sourced from renewable origins, based on a mass balance concept. perstorp.compcimag.com This product is designed to lower the carbon footprint of the final product and supports the sustainable sourcing of raw materials. perstorp.com These bio-based formulations aim to provide comparable performance to their fossil-based counterparts while catering to the demand for greener products. databridgemarketresearch.com

2-Octyldodecanol: This C20 Guerbet alcohol is a key component of the final ester. The Guerbet reaction, which dimerizes primary alcohols, can be adapted to use bio-alcohols as starting materials. chemcess.com The valorization of bioethanol through the Guerbet reaction to produce higher alcohols like 2-octyldodecanol is a significant area of research. Furthermore, oleic acid, obtainable from vegetable oils, can be used to produce estolides which are then esterified with alcohols like 2-octyldodecanol, indicating a pathway where both precursors can be derived from renewable sources. researchgate.net The use of biomass-derived feedstocks is seen as a critical step toward a more sustainable chemical industry.

Development of Environmentally Benign Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, favoring catalytic reagents over stoichiometric ones to minimize waste. acs.org For the synthesis of this compound, research has focused on moving away from traditional corrosive mineral acids towards more benign alternatives.

Enzymatic Catalysis: Lipases, particularly immobilized forms like Novozym® 435 (from Candida antarctica), have proven effective for the synthesis of branched-chain esters. researchgate.net Biocatalytic procedures offer several advantages, including high selectivity, reduced energy consumption, and the minimization of solvent use, aligning with multiple green chemistry principles. researchgate.net Research on the synthesis of 2-ethylhexyl 2-ethylhexanoate, a structurally similar ester, using Novozym® 435 in hexane (B92381) has shown conversions reaching 83% in 40 hours. researchgate.net While challenges such as enzyme inhibition by high substrate concentrations exist, biocatalysis is considered a viable and environmentally sustainable option for producing these esters. researchgate.net

Solid Acid and Organocatalysis: Heterogeneous solid acid catalysts, such as ion-exchange resins, zeolites, and supported heteropolyacids, offer advantages over traditional homogeneous catalysts like sulfuric acid because they are less corrosive, easily separated from the reaction mixture, and often reusable. dergipark.org.trmdpi.com For the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, a key precursor step, N-hydroxyphthalimide (NHPI) has been identified as an effective organocatalyst. mdpi.comnih.gov This system allows for the efficient oxidation of the aldehyde using oxygen or air under mild conditions, representing a greener alternative to processes that use harsher oxidants. nih.govresearchgate.net

| Catalyst Type | Example | Reaction | Key Green Advantages | Reference |

|---|---|---|---|---|

| Biocatalyst (Lipase) | Novozym® 435 | Esterification of 2-ethylhexanoic acid | High selectivity, mild conditions, reduced waste, often solvent-free. | researchgate.net |

| Organocatalyst | N-hydroxyphthalimide (NHPI) | Oxidation of 2-ethylhexanal to 2-ethylhexanoic acid | Uses air/oxygen as oxidant, mild conditions, high selectivity (>99%). | mdpi.comnih.gov |

| Homogeneous Metal Complex | Tin(II) 2-ethylhexanoate | Ring-opening polymerization of lactides; esterification. | High activity, soluble in organic media. | wikipedia.orgwikipedia.orgbnt-chemicals.com |

| Heterogeneous Solid Acid | Sulfated Zirconia, Ion-exchange resins | Esterification | Reusable, easily separated, reduced corrosion and waste. | dergipark.org.tr |

Solvent-Free and Reduced-Waste Synthesis Strategies

The principle of waste prevention is paramount in green chemistry. skpharmteco.com This is often addressed by improving atom economy and eliminating the use of auxiliary substances like solvents. acs.org2plus.co.nz

Solvent-free reaction conditions are a key goal. The biocatalytic synthesis of esters like 2-ethylhexyl 2-methylhexanoate has been successfully demonstrated in a solvent-free medium using Novozym® 435. researchgate.net Similarly, the acylation of alcohols and amines has been achieved under solvent-free and catalyst-free conditions, showcasing a highly efficient and green approach. iiste.org

Synthesis of Precursor Compounds and Related Derivatives

The properties and availability of the final ester are directly linked to the synthesis of its constituent parts and related compounds used as catalysts or intermediates.

Methodologies for 2-Ethylhexanoic Acid Production

2-Ethylhexanoic acid (2-EHA) is a widely used carboxylic acid, and its synthesis is a well-established industrial process. wikipedia.org

Industrial Synthesis: The primary industrial route starts with propylene, which undergoes hydroformylation to produce butyraldehyde (B50154). wikipedia.orgresearchgate.net An aldol (B89426) condensation of two butyraldehyde molecules yields 2-ethylhexenal. This intermediate is then hydrogenated to form 2-ethylhexanal. Finally, oxidation of 2-ethylhexanal produces 2-ethylhexanoic acid. wikipedia.orgmdpi.com

Alternative and Greener Methods: Research has focused on improving the final oxidation step. An efficient method involves the oxidation of 2-ethylhexanal with oxygen or air, catalyzed by N-hydroxyphthalimide (NHPI) in a solvent like isobutanol, achieving over 99% selectivity under mild conditions. nih.gov Other catalytic systems for this oxidation step have employed manganese(II) 2-ethylhexanoate and sodium 2-ethylhexanoate, achieving yields of 97-98%. mdpi.com Furthermore, biocatalytic routes using enzymes like P450cam to oxidize 2-ethylhexanol to 2-ethylhexanoic acid have been explored, offering the potential for stereoselectivity, which is not achieved in industrial processes. acs.org

Preparation and Characterization of Metal 2-Ethylhexanoates (e.g., Tin(II), Cobalt, Nickel)

Metal salts of 2-ethylhexanoic acid, often called metal octoates, are crucial in various industrial applications, including as catalysts and drying agents. wikipedia.orgbisleyinternational.com They are coordination complexes, not simple ionic salts, and are highly soluble in nonpolar organic solvents. wikipedia.org

Tin(II) 2-Ethylhexanoate (Stannous Octoate):

Preparation: This compound is typically produced by the reaction of tin(II) oxide with 2-ethylhexanoic acid. wikipedia.orgatamanchemicals.com An alternative method involves reacting tin(II) chloride with 2-ethylhexanoic acid using an alkylene oxide as a dehydrochlorinating agent. google.com

Characterization: Tin(II) 2-ethylhexanoate is a clear, colorless to yellow viscous liquid. wikipedia.orgbnt-chemicals.com It is soluble in most organic solvents but degrades in water. wikipedia.orgbnt-chemicals.com The yellow color is often attributed to the oxidation of Sn(II) to Sn(IV). wikipedia.org Purified forms can be obtained via distillation, and differential scanning calorimetry (DSC) can be used to identify a melting peak, which is absent in less pure, liquid forms. google.com It is widely used as a catalyst for ring-opening polymerization to produce polylactic acid (PLA) and in the production of polyurethanes. wikipedia.orgfishersci.at

Cobalt(II) 2-Ethylhexanoate:

Preparation: Manufacturing methods include the direct reaction of cobalt salts (like cobalt carbonate or hydroxide) with 2-ethylhexanoic acid, the oxidation of cobalt metal in the presence of the acid, or a metathesis reaction between a cobalt salt solution and sodium 2-ethylhexanoate. innospk.comnih.gov An electrochemical method using a cobalt anode in a solution of 2-ethylhexanoic acid has also been described.

Characterization: It is a characteristic blue-purple viscous liquid. innospk.com The compound is soluble in organic solvents like ethanol (B145695) and benzene (B151609) but insoluble in water. innospk.com Characterization often involves verifying the metal content, which is typically around 12% for commercial products. innospk.com It is extensively used as a drying agent for alkyd resins and as a catalyst in polymerization reactions. wikipedia.orgchemicalbook.com

Nickel(II) 2-Ethylhexanoate:

Preparation: One synthetic route involves a two-stage process where 2-ethylhexanoic acid is first reacted with aqueous ammonia (B1221849) to form ammonium (B1175870) 2-ethylhexanoate. This is followed by the addition of an aqueous solution of nickel chloride, with the resulting nickel 2-ethylhexanoate being extracted by an organic solvent. google.com Another approach involves the replacement reaction of nickelous 2-ethylhexanoate with sodium metal in liquid paraffin (B1166041) under ultrasonic irradiation to synthesize nickel nanoparticles. researchgate.netpku.edu.cn

Characterization: It is available commercially as a green solution, often in 2-ethylhexanoic acid. sigmaaldrich.com X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) have been used to characterize nickel nanoparticles produced from this precursor, confirming a hexagonal crystal structure similar to bulk nickel. pku.edu.cn It is used as a catalyst and in various organo-metallic applications. americanelements.com

| Compound Name | CAS Number | Molecular Formula | Typical Appearance | Common Synthesis Route | Reference |

|---|---|---|---|---|---|

| Tin(II) 2-ethylhexanoate | 301-10-0 | C16H30O4Sn | Colorless to yellow viscous liquid | Reaction of tin(II) oxide and 2-ethylhexanoic acid | wikipedia.orgatamanchemicals.com |

| Cobalt(II) 2-ethylhexanoate | 136-52-7 | C16H30CoO4 | Blue-purple viscous liquid | Reaction of cobalt salts with 2-ethylhexanoic acid | innospk.comnih.gov |

| Nickel(II) 2-ethylhexanoate | 4454-16-4 | C16H30NiO4 | Green liquid/solution | Reaction of ammonium 2-ethylhexanoate with nickel chloride | google.comamericanelements.com |

Chemical Reactivity, Degradation, and Environmental Fate

Hydrolytic and Transesterification Mechanisms

2-Octyldodecyl 2-ethylhexanoate (B8288628), as an ester, is susceptible to hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bond, leading to the formation of its constituent alcohol and carboxylic acid or a new ester.

Transesterification, another key reaction, can occur when 2-Octyldodecyl 2-ethylhexanoate reacts with another alcohol, resulting in the formation of a different ester. cir-safety.orgcir-safety.org This process is also catalyzed by acids or bases. For example, a reaction with methanol (B129727) would yield methyl 2-ethylhexanoate and 2-octyldodecanol.

A study on a similar branched ester, 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, notes that it undergoes hydrolysis to yield 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid in the presence of strong acids or bases. Transesterification of this compound with other alcohols can also occur.

Table 1: Products of Chemical Hydrolysis

| Reactant | Products |

|---|

This table is interactive. You can sort and filter the data.

Enzymatic hydrolysis of this compound is a critical biotransformation pathway. cir-safety.orgcir-safety.org This process is mediated by enzymes, particularly lipases and esterases, which are ubiquitous in microorganisms and play a crucial role in the degradation of esters in biological systems. lyellcollection.org The expected metabolites from this enzymatic action are 2-octyldodecanol and 2-ethylhexanoic acid. cir-safety.orgcir-safety.org

The enzymatic degradation of esters generally begins with the cleavage of the ester bond. lyellcollection.org For instance, the biodegradation of fatty acid methyl esters (FAMEs) starts with de-esterification to form free fatty acids and methanol. lyellcollection.org Similarly, for this compound, the initial step would be its hydrolysis into 2-octyldodecanol and 2-ethylhexanoic acid.

Studies on other esters provide insights into this process. For example, the enzymatic hydrolysis of EGDMA and EGEMA polymers is initiated by esterase, leading to the breakdown of ester bonds. nih.gov Research on sucrose (B13894) laurate also demonstrates that its biodegradation occurs via initial ester hydrolysis. researchgate.net

Biodegradation in Environmental Systems

The fate of this compound in the environment is largely determined by its biodegradability. As a large, hydrophobic molecule, its degradation is primarily carried out by microorganisms. ontosight.ai

The microbial degradation of esters like this compound typically involves a consortium of microorganisms. iwaponline.com The degradation of complex organic compounds is often a cooperative effort between several microbial species. iwaponline.com For example, the degradation of dimethyl isophthalate (B1238265) (DMI) and dimethyl phthalate (B1215562) ester (DMPE) requires the cooperation of multiple bacteria. iwaponline.com In the case of DMPE, a consortium of a novel bacterium and Rhodococcus zopfii was able to degrade it. iwaponline.com

While specific microorganisms that degrade this compound are not identified in the search results, the degradation of similar compounds, such as phthalate esters, is known to be carried out by bacteria. nih.gov The initial step in the bacterial degradation of phthalate esters is the action of esterases to form phthalate isomers. nih.gov

The primary metabolites expected from the biodegradation of this compound are its constituent alcohol and carboxylic acid: 2-octyldodecanol and 2-ethylhexanoic acid. cir-safety.orgcir-safety.org Further degradation of these initial products would then occur.

For instance, the biodegradation pathway for FAMEs involves the initial de-esterification to free fatty acids, which then undergo β-oxidation, a process that sequentially removes two-carbon units. lyellcollection.org Following this analogy, after the initial hydrolysis of this compound, the resulting 2-ethylhexanoic acid would likely undergo further degradation. The degradation of 2-ethylhexanoic acid itself is considered to be good, with a high BOD degradation rate observed for a similar compound. env.go.jp

The biodegradation of related compounds can offer clues. For example, in the degradation of di-(2-ethylhexyl) phthalate (DEHP), intermediates such as mono-ethylhexyl phthalate (MEHP) are formed. plos.org This suggests that the degradation of this compound might also proceed through the formation of intermediate monoesters, although this is speculative without direct evidence.

Table 2: Potential Biodegradation Metabolites

| Initial Compound | Primary Metabolites | Potential Further Metabolites |

|---|

This table is interactive. You can sort and filter the data.

Several environmental factors can significantly influence the rate of biodegradation of organic compounds like this compound. These include pH, salinity, and the concentration of the compound.

pH: The optimal pH for the degradation of di-(2-ethylhexyl) phthalate (DEHP) by a bacterial consortium was found to be 6.0, with high degradation rates observed in the neutral pH range of 6.0-8.0. plos.org The degradation efficiency decreased at higher or lower pH values. plos.org

Salinity: The effect of salinity on biodegradation can be complex. For DEHP, a halotolerant consortium was able to degrade over 91% of the compound in salt concentrations ranging from 0-3%. plos.org However, for other pollutants like polycyclic aromatic hydrocarbons (PAHs), low salinity slightly increased the degradation rate, while high salinity significantly inhibited it. frontiersin.org Studies on nitrilotriacetic acid also showed that biodegradation was incomplete at higher salinities. nih.gov Similarly, the degradation of trichloroethylene (B50587) was found to decrease as salinity increased. researchgate.net

Concentration: The initial concentration of the pollutant can also affect its degradation rate. For DEHP, a bacterial consortium was able to degrade high concentrations (up to 2000 mg/l), although the degradation rate might be slower at very high concentrations due to potential inhibitory effects. plos.org

Table 3: Environmental Factors and Their Influence on Biodegradation

| Factor | Influence on Biodegradation Rate |

|---|---|

| pH | Optimal rates are typically near neutral pH. |

| Salinity | Can be inhibitory at high concentrations, though some microorganisms are halotolerant. |

| Concentration | High concentrations can be inhibitory to microbial activity. |

This table is interactive. You can sort and filter the data.

Environmental Persistence and Bioaccumulation Potential

The environmental fate of this compound is primarily dictated by its chemical structure—a large, hydrophobic long-chain aliphatic ester (LCAE). While its low water solubility and high octanol-water partition coefficient (log Kow) suggest a potential for persistence and bioaccumulation, detailed assessments indicate a more nuanced behavior, largely governed by biotic processes such as biodegradation and metabolism. europa.euontosight.ai

The environmental longevity of this compound is considered to be low due to its susceptibility to biodegradation. As a member of the Long Chain Aliphatic Esters (LCAE) category, it is classified as readily biodegradable. europa.eueuropa.eu This assessment is supported by screening tests conducted on analogous substances according to OECD Guideline 301 B (CO2 Evolution Test). europa.eu

In one such study, a representative LCAE demonstrated a high rate of degradation, reaching 86.8% mineralization to CO2 within a 28-day period, satisfying the 10-day window criterion for ready biodegradability. Another study on a similar ester showed degradation rates between 59% and 65% over the same duration. europa.eu These findings indicate that substances like this compound are not expected to persist in the environment. Their structure allows them to be effectively broken down by microorganisms found in environmental compartments such as soil, sediment, and water treatment facilities. europa.eu

The high potential for adsorption to organic matter and biomass, coupled with ready biodegradability, ensures efficient removal in conventional sewage treatment plants. europa.eu

Table 1: Biodegradation Screening Data for Analogous Long-Chain Aliphatic Esters

| Test Guideline | Test Substance Type | Duration | Degradation Rate | Classification |

| OECD 301 B | Long-Chain Aliphatic Ester | 28 days | 86.8% | Readily Biodegradable |

| OECD 301 B | Long-Chain Aliphatic Ester | 28 days | 59-65% | Readily Biodegradable |

Source: Adapted from ECHA Registration Dossier Data. europa.eu

The potential for a chemical to bioaccumulate is a critical aspect of its environmental risk profile. For this compound, while predictive models based solely on physical-chemical properties suggest a high bioaccumulation potential, a mechanistic understanding reveals a different outcome. europa.eu

The primary indicator of bioaccumulation potential, the logarithm of the octanol-water partition coefficient (log Kow), is high for members of the LCAE category (typically >7), including a computed XLogP3 value of 12.6 for this compound itself. europa.eunih.gov Such a high value suggests a strong tendency for the chemical to partition from water into the fatty tissues of organisms.

However, this prediction does not account for the metabolic capabilities of living organisms. europa.eu The key to understanding the low bioaccumulation potential of this compound lies in its rapid metabolism. It is well-established that aliphatic esters are readily metabolized in fish and other aquatic organisms. europa.eu The primary metabolic pathway is enzymatic hydrolysis, catalyzed by widely distributed carboxylesterase enzymes. europa.eu

Upon uptake, this compound is expected to be rapidly broken down into its constituent alcohol and carboxylic acid:

2-octyldodecan-1-ol (a Guerbet alcohol)

2-ethylhexanoic acid

These metabolites are then available for further metabolism. The fatty alcohol can be oxidized and utilized in fatty acid pathways, while 2-ethylhexanoic acid is also subject to further metabolic processes. europa.eucir-safety.org This rapid biotransformation effectively prevents the parent ester from accumulating in tissues to significant levels. Therefore, the high log Kow value is considered to overestimate the true bioaccumulation potential because it does not reflect the substance's metabolic fate. europa.eu

Quantitative Structure-Activity Relationship (QSAR) models that incorporate biotransformation rates, such as the BCFBAF™ v3.01 program, predict that members of the LCAE category will not be bioaccumulative, with Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) values estimated to be well below the regulatory concern threshold of 2000 L/kg. europa.eu Due to the compound's low water solubility, the predominant route of uptake for aquatic organisms is considered to be the ingestion of the substance adsorbed to suspended particles and sediment, rather than direct partitioning from the water column. europa.eucanada.ca

Table 2: Bioaccumulation Potential Profile of this compound and Analogous Esters

| Parameter | Value/Description | Implication for Bioaccumulation |

| Log Kow (computed) | 12.6 | High potential based on hydrophobicity alone. |

| Primary Metabolic Pathway | Enzymatic hydrolysis via carboxylesterases. | Rapid breakdown prevents parent compound accumulation. |

| Metabolic Products | 2-octyldodecan-1-ol and 2-ethylhexanoic acid. | Readily available for further metabolism. |

| QSAR-predicted BCF/BAF | << 2000 L/kg (for LCAE category) | Low potential when biotransformation is considered. |

| Primary Uptake Route | Ingestion of particle-bound substance. | Bioavailability in the water column is low. |

Source: Adapted from PubChem, ECHA, and other scientific assessments. europa.eunih.gov

State of the Art Analytical Techniques for Characterization and Quantification

Advanced Chromatographic Separations

Chromatography is a cornerstone for the analysis of 2-Octyldodecyl 2-ethylhexanoate (B8288628), providing the necessary resolution to separate the target compound from a complex matrix of starting materials, byproducts, and isomers.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used method for determining the purity and concentration of volatile and semi-volatile organic compounds like 2-Octyldodecyl 2-ethylhexanoate. The United States Pharmacopeia (USP) describes a GC-FID method for the determination of 2-ethylhexanoic acid, a potential starting material and impurity, in pharmaceutical ingredients. thermofisher.comchromatographyonline.com This highlights the suitability of GC-FID for quantifying components related to the synthesis of this compound.

In a typical GC-FID analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the carbon atoms. This response allows for precise quantification of the main component and any impurities present. For example, the analysis of major volatile compounds in fruit brandies, including various esters, is effectively performed using GC-FID, demonstrating its capability for quantifying ester compounds. notulaebotanicae.ro

Table 1: Representative GC-FID Parameters for Ester Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-WAXetr, macrogol 20 000) mdpi.comscribd.com | Separates compounds based on polarity and boiling point. |

| Injector Temperature | 250-300 °C | Ensures complete vaporization of the high-boiling point ester. |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Allows for the separation of a wide range of volatile and semi-volatile compounds. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive and linear response for hydrocarbon-containing compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification of this compound and the characterization of unknown impurities or metabolites. epo.org The technique couples the separation power of GC with the structural information provided by mass spectrometry. After separation on the GC column, molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification.

The PubChem database contains GC-MS data for this compound, confirming its application for structural analysis. nih.gov Furthermore, GC-MS is extensively used to analyze metabolites of related compounds. For instance, a method was developed for the quantitative analysis of 2-ethylhexanoic acid and its hydroxy and oxo metabolites in urine, demonstrating the technique's sensitivity and specificity for related analytes. nih.gov This approach is critical for identifying potential byproducts from the esterification process or degradation products formed during storage or use.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C28H56O2 | nih.gov |

| Molecular Weight | 424.7 g/mol | nih.gov |

| Top Peak (m/z) | 57 | nih.gov |

| Total Peaks in Main Library Spectrum | 148 | nih.gov |

While GC is suitable for analyzing the ester itself, Ion Chromatography (IC) offers a superior alternative for quantifying specific ionic impurities, particularly the residual reactant 2-ethylhexanoic acid. A key advantage of IC is the ability to directly inject aqueous samples without complex sample pretreatment or extraction steps. thermofisher.com

A method utilizing a Reagent-Free™ Ion Chromatography (RFIC™) system has been successfully developed for the determination of 2-ethylhexanoic acid in a pharmaceutical ingredient, potassium clavulanate. thermofisher.comchromatographyonline.com In this method, the sample is injected onto an anion-exchange column (e.g., IonPac® AS11) and separated using an electrolytically generated potassium hydroxide (B78521) eluent. Suppressed conductivity detection provides high sensitivity and specificity for the target anion. This approach was shown to be accurate and reproducible, with a limit of detection (LOD) far below the acceptance criteria specified in the USP monograph. chromatographyonline.com

Table 3: Ion Chromatography Method for 2-Ethylhexanoic Acid Impurity

| Parameter | Condition | Reference |

|---|---|---|

| System | Reagent-Free™ Ion Chromatography (RFIC™) | thermofisher.com |

| Column | Dionex IonPac AG11, AS11, 2 mm | thermofisher.com |

| Eluent | Potassium Hydroxide (KOH) Gradient | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.com |

| LOD | 0.036 µg/mL | chromatographyonline.com |

| Spike Recovery | 94.1% - 100.0% | thermofisher.com |

Spectroscopic and Thermal Characterization Methods

Spectroscopic and thermal analysis techniques provide complementary information to chromatography, offering confirmation of the molecular structure and insight into the material's physical and thermal properties.

FTIR and NMR spectroscopy are powerful, non-destructive techniques for confirming the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation. thermofisher.com For this compound, the FTIR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl group (C=O), typically appearing around 1740 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the long alkyl chains (around 2850-2960 cm⁻¹) and C-O stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com

¹H NMR would show distinct signals for the protons in different chemical environments, such as the protons on the carbon adjacent to the ester oxygen (a triplet around 4.0 ppm) and the complex multiplet signals from the numerous CH₂ and CH₃ groups of the octyldodecyl and ethylhexyl chains.

¹³C NMR provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would clearly show the ester carbonyl carbon (around 176 ppm) and a series of signals in the upfield region (10-70 ppm) corresponding to the carbons of the long alkyl chains. PubChem confirms the availability of ¹³C NMR spectral data for this compound. nih.gov

Table 4: Inferred Spectroscopic Data for Structural Confirmation of this compound

| Technique | Expected Key Signal/Region | Structural Interpretation |

|---|---|---|

| FTIR | ~1740 cm⁻¹ (strong, sharp) | Ester Carbonyl (C=O) Stretch |

| FTIR | 2850-2960 cm⁻¹ (strong, multiple bands) | Aliphatic C-H Stretch |

| ¹³C NMR | ~176 ppm | Ester Carbonyl Carbon |

| ¹³C NMR | ~60-70 ppm | Carbon of -CH₂-O- (Ester) |

| ¹H NMR | ~4.0 ppm (triplet) | Protons of -CH₂-O- (Ester) |

| ¹H NMR | 0.8-1.6 ppm (complex multiplets) | Protons of Alkyl Chains (CH₂, CH₃) |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.govebatco.com It is widely used to characterize the thermal properties of materials, including fats, oils, and other long-chain esters. jfda-online.com For this compound, DSC can determine key thermal transitions such as melting point, crystallization temperature, and glass transition temperature. youtube.com

Table 5: Information Obtainable from DSC Analysis of Long-Chain Esters

| Thermal Event (Transition) | Information Provided | Significance |

|---|---|---|

| Melting (Endotherm) | Melting Point (Tₘ), Enthalpy of Fusion (ΔHₘ) | Defines the solid-to-liquid transition temperature and energy required. |

| Crystallization (Exotherm) | Crystallization Temperature (T꜀), Enthalpy of Crystallization (ΔH꜀) | Characterizes the liquid-to-solid transition upon cooling. |

| Glass Transition (Step Change) | Glass Transition Temperature (T₉) | Indicates the transition from a rigid, glassy state to a more rubbery state in amorphous regions. |

| Peak Shape/Purity Analysis | Broadening of melting peak | Qualitative and quantitative assessment of purity (van't Hoff equation). nih.gov |

Other Advanced Analytical Approaches

Cyclic voltammetry is a potent electrochemical technique used to study the oxidation and reduction processes of molecules. While not a standard method for the direct analysis of a simple ester like this compound, it is highly relevant for characterizing the behavior of more complex, related systems where such esters might be incorporated. For example, if this ester is used as a plasticizer or a lubricant within a polymeric matrix for applications like coatings or advanced materials, cyclic voltammetry can be employed to investigate the electrochemical stability of the final polymeric system. It provides valuable insights into the susceptibility of the material to oxidative degradation and helps in understanding the electron transfer mechanisms that can affect the material's long-term performance and durability.

Research Applications in Materials Science and Industrial Catalysis

Polymer and Soft Material Engineering

In the field of polymer and soft material engineering, the influence of 2-Octyldodecyl 2-ethylhexanoate (B8288628) is most pronounced in its ability to modify the physical characteristics of polymeric materials, enhancing their workability and performance for various applications.

Investigation of Plasticizer Effects on Polymer Rheology and Mechanical Properties

Plasticizers are additives incorporated into polymers to increase their flexibility, workability, and durability. mdpi.com 2-Octyldodecyl 2-ethylhexanoate, a high-molecular-weight ester, functions as an external plasticizer. Its large, non-polar molecules position themselves between polymer chains, disrupting the intermolecular forces (van der Waals forces) that hold the chains rigidly together. specialchem.com This process, explained by lubricity and free volume theories, increases the free volume within the polymer matrix, allowing polymer chains to slide past one another more easily. mdpi.comspecialchem.com

The introduction of an ester plasticizer like this compound induces significant changes in the rheological and mechanical properties of the host polymer. scielo.br These effects are crucial for transforming rigid and brittle polymers into more pliable and resilient materials suitable for a broader range of applications.

General Effects of Ester Plasticizers on Polymer Properties

| Property | Effect of Plasticizer Addition | Scientific Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Decrease | Increased chain mobility and free volume lower the temperature required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com |

| Young's Modulus / Rigidity | Decrease | The spacing of polymer chains reduces intermolecular cohesion, resulting in a less stiff material. specialchem.comscielo.br |

| Tensile Strength at Break | Decrease | While more flexible, the reduced intermolecular forces mean less stress is required to cause the material to fail under tension. scielo.br |

| Elongation at Break / Flexibility | Increase | Greater chain mobility allows the material to stretch more before breaking. specialchem.com |

| Hardness | Decrease | The "cushioning" effect of the plasticizer molecules makes the material's surface softer and less resistant to indentation. pressbooks.pub |

| Melt Viscosity | Decrease | In the molten state, the increased distance between polymer chains reduces flow resistance, which can improve processability. specialchem.com |

While specific quantitative data for this compound's effect on a particular polymer's rheology is proprietary and application-dependent, its function aligns with these established principles of plasticization. scielo.br

Catalytic Roles in Polymerization Reactions (e.g., Polylactic Acid Synthesis, Polyurethane and Polyester (B1180765) Formation)

While this compound itself is not a catalyst, its constituent acid, 2-ethylhexanoic acid, is a critical component in the formation of highly effective organometallic catalysts. Specifically, metal salts of 2-ethylhexanoic acid, often referred to as octoates, are widely used in industrial polymerization.

Polylactic Acid (PLA) Synthesis: The most common industrial route for producing high-molecular-weight PLA is the ring-opening polymerization (ROP) of lactide, a cyclic dimer of lactic acid. d-nb.info Tin(II) 2-ethylhexanoate, also known as stannous octoate (Sn(Oct)₂), is the most popular catalyst for this reaction. d-nb.infonih.govresearchgate.net It is favored due to its high catalytic activity, solubility in molten lactide, and its ability to produce high molecular weight polymers with low racemization. nih.gov The catalysis proceeds through a coordination-insertion mechanism. researchgate.net Bismuth(III) 2-ethylhexanoate has also been explored as a non-toxic alternative catalyst for such polyester synthesis. nih.gov

Polyurethane and Polyester Formation: Tin catalysts are essential in the production of polyurethanes, where they accelerate the polyaddition reaction between isocyanates and polyols to form the urethane (B1682113) linkages. tib-chemicals.comatamanchemicals.com Stannous octoate is a standard catalyst used to control curing time and influence the final properties of polyurethane foams, elastomers, and coatings. tib-chemicals.comatamanchemicals.com In polyester manufacturing, tin catalysts, including tin(II) 2-ethylhexanoate, are also employed to promote esterification and polycondensation reactions. tib-chemicals.com

Role of 2-Ethylhexanoate Ligands in Polymerization Catalysis

| Polymerization Reaction | Common Catalyst | Role of the 2-Ethylhexanoate Group |

|---|---|---|

| Polylactic Acid (PLA) Synthesis | Tin(II) 2-ethylhexanoate (Stannous Octoate) | The 2-ethylhexanoate ligands make the tin center soluble in the organic reaction medium (molten lactide) and modulate its catalytic activity for the ring-opening reaction. nih.gov |

| Polyurethane Formation | Tin(II) 2-ethylhexanoate (Stannous Octoate) | The organometallic complex acts as a Lewis acid, coordinating with reactants to facilitate the formation of urethane bonds. The ligands ensure compatibility with the polyol/isocyanate mixture. atamanchemicals.com |

| Polyester Synthesis | Tin(II) 2-ethylhexanoate, Bismuth(III) 2-ethylhexanoate | The ligands help solubilize the metal catalyst in the reaction mixture and influence the catalyst's effectiveness in promoting esterification and polycondensation. nih.govtib-chemicals.com |

Modulation of Material Flexibility and Durability

The primary contribution of this compound to material flexibility and durability stems directly from its function as a plasticizer. By embedding itself within the polymer matrix, it reduces the material's inherent brittleness. pressbooks.pub This enhancement is critical for applications where materials are subjected to bending, flexing, or impact.

Advanced Precursor Chemistry for Functional Materials

In the synthesis of advanced materials, particularly inorganic thin films and composites, metal salts derived from 2-ethylhexanoic acid serve as valuable molecular precursors. These compounds are used in chemical solution deposition (CSD) techniques.

Metal-Organic Precursors for Thin Film Deposition (e.g., Solar Cells)

Metal 2-ethylhexanoates are choice precursors for producing metal oxide nano-films through methods like Metal Organic Deposition (MOD) and Photochemical Metal Organic Deposition (PMOD). researchgate.netcore.ac.uk A precursor is a compound that is converted into the desired material through a chemical reaction. wikipedia.org In this context, a solution containing a metal 2-ethylhexanoate is applied to a substrate (e.g., by spin-coating), and then decomposed using heat or UV light to form a thin film of the corresponding metal oxide. researchgate.netresearchgate.net

The 2-ethylhexanoate ligand is particularly advantageous for several reasons:

Amorphous Film Formation: The large, branched alkyl groups lower the symmetry of the metal complex, which kinetically hinders crystallization in the precursor film, leading to high-quality, amorphous layers. researchgate.netcore.ac.uk

Good Solubility: These precursors are soluble in various organic solvents, allowing for easy preparation of coating solutions.

Clean Decomposition: Upon heating or photolysis, the organic ligands decompose and vaporize, leaving behind the desired metal oxide. researchgate.net

Examples of Metal 2-Ethylhexanoate Precursors in Thin Film Deposition

| Precursor Compound | Resulting Material | Deposition Method | Application Area |

|---|---|---|---|

| Tin(II) 2-ethylhexanoate | Tin Oxide (SnO₂) | PMOD | Transparent conducting oxides, sensors core.ac.uk |

| Lead(II) 2-ethylhexanoate | Lead Oxide (PbO) | PMOD | Ferroelectric materials, sensors researchgate.net |

While this compound is not the precursor itself, the synthesis of these vital metal 2-ethylhexanoate precursors relies on 2-ethylhexanoic acid.

Integration into High-Performance Composites

In high-performance composites, which combine two or more materials to achieve properties not attainable by any single component, this compound can be integrated as a functional additive. Its role is typically to act as a plasticizer or a dispersing agent within the polymer matrix of the composite. researchgate.net

Lubrication Science and Tribology

In the domain of lubrication, the performance of an oil or fluid is defined by its ability to reduce friction and wear between moving surfaces. Synthetic esters are a critical class of base stocks and additives used to formulate high-performance lubricants.

While not typically used as a primary viscosity index (VI) improver in the same way as high molecular weight polymers, its incorporation into a lubricant base stock can influence the final viscosity and VI of the formulation. Its properties make it suitable for inclusion in synthetic lubricants where biodegradability and low volatility are desired. googleapis.com

Table 1: Physicochemical Properties of this compound Relevant to Lubrication

| Property | Value/Description | Significance in Lubrication |

|---|---|---|

| Molecular Formula | C₂₈H₅₆O₂ | High molecular weight contributes to low volatility. |

| Molecular Weight | 424.74 g/mol | Influences viscosity and boiling point. |

| Physical State | Clear, colorless to pale yellow liquid | Functions as a fluid lubricant over a wide temperature range. vulcanchem.com |

| Structure | Highly branched ester | Provides steric hindrance, preventing crystallization at low temperatures and ensuring good fluidity. vulcanchem.com |

| Solubility | Insoluble in water; miscible with organic solvents | Acts as a co-solvent for other nonpolar additives in a lubricant package. vulcanchem.com |

The effectiveness of a lubricant is determined by its behavior at the interface between two surfaces. This compound, due to its ester functionality and long, branched alkyl chains, can form a persistent lubricating film on metal surfaces. This film acts as a barrier, separating the surfaces and reducing asperity contact, which in turn minimizes friction and wear.

The mechanism of friction reduction involves the adsorption of the ester molecules onto the surfaces in contact. The polar ester group orients towards the metallic surface, while the nonpolar, bulky alkyl chains extend into the lubricant, creating a low-shear-strength layer. This phenomenon is critical under boundary lubrication conditions, where the fluid film is thin and direct surface contact is more likely. The branched nature of the 2-octyldodecyl group enhances the film-forming capability and stability compared to linear esters, which can pack more tightly and may be displaced more easily under pressure. vulcanchem.com This contributes to a lower coefficient of friction and reduced traction, which is the frictional force transmitted through the fluid film. google.com

Pharmaceutical Excipient Functionality and Drug Delivery Systems

In the pharmaceutical industry, an excipient is an inactive substance formulated alongside the active pharmaceutical ingredient (API) of a medication. Excipients are crucial for enhancing the stability, solubility, and bioavailability of drugs. More than 40% of new chemical entities are poorly soluble in water, making their delivery and absorption a major challenge. nih.gov

This compound functions as a lipid-based excipient, specifically as an oil or emollient, to enhance the solubility of poorly water-soluble (lipophilic) APIs. chemicalsnova.com For drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), enhancing solubility is a primary strategy to improve oral bioavailability. nih.gov

The primary mechanism of solubility enhancement is through the creation of a lipid solution or a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS). The lipophilic API dissolves in the oily phase provided by this compound. When this formulation is administered, it can form a fine oil-in-water emulsion in the gastrointestinal tract, presenting the dissolved API in a state with a large surface area for absorption.

Research on related alkyl ethylhexanoates has demonstrated this principle. Studies have shown that the permeation rate of the anti-inflammatory drug indomethacin (B1671933) through skin increases with the drug's solubility in the ester. cir-safety.org this compound acts as a non-aqueous solvent, allowing a higher concentration of the lipophilic drug to be incorporated into a dosage form in a solubilized state, which is a prerequisite for absorption. nih.govcir-safety.org

By enhancing the solubility and dissolution rate of an API, this compound can have a significant positive impact on its bioavailability. nih.gov For a drug to be absorbed, it must be in solution at the site of absorption. nih.gov By delivering the API already dissolved in an oily carrier, the formulation bypasses the slow and often rate-limiting step of solid drug dissolution in the gastrointestinal fluids. This can lead to more rapid and complete absorption and, consequently, higher bioavailability. nih.gov

The use of an oily excipient like this compound also influences the drug's release kinetics. The release of the API from the oil-based matrix is typically governed by partitioning and diffusion. The drug must partition from the oil phase into the aqueous environment of the GI tract before it can be absorbed through the intestinal wall. This process can be modeled using kinetic equations, such as the Higuchi model, which describes drug release from a matrix as a function of the square root of time, characteristic of a diffusion-controlled process. nih.gov The formulation can be designed to provide sustained release, maintaining the therapeutic concentration of the drug for a longer period and potentially reducing dosing frequency. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethylhexanoic acid |

| 2-Octyldodecanol |

Theoretical and Computational Chemistry Approaches

Molecular Structure-Property Relationship Modeling

The physical and chemical properties of 2-Octyldodecyl 2-ethylhexanoate (B8288628) are intrinsically linked to its molecular structure. Modeling this relationship, often through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, is crucial for predicting its functionality in various applications. nih.govresearchgate.net

The defining feature of 2-Octyldodecyl 2-ethylhexanoate is its highly branched structure, resulting from the esterification of a branched C20 alcohol (2-octyldodecanol) and a branched C8 carboxylic acid (2-ethylhexanoic acid). This branching imparts significant steric hindrance, which in turn governs its macroscopic properties. These models help quantify how such structural features influence key performance characteristics:

Viscosity and Spreadability: The branched chains prevent efficient packing of the molecules, leading to a lower viscosity compared to linear esters of similar molecular weight. This contributes to its desirable sensory feel and ease of spreadability in cosmetic formulations.

Crystallization Tendency: The steric hindrance introduced by the alkyl branches disrupts crystal lattice formation, resulting in a very low freezing point and maintaining its liquid state over a wide range of temperatures.

Solubility and Permeation: QSPR models for skin permeation often correlate properties like the octanol-water partition coefficient (Kow) with the rate of absorption. nih.govpermegear.comnih.gov For a highly lipophilic ester like this compound, its structure dictates a high log Kow, influencing its function as an emollient that forms an occlusive layer on the skin. Studies on other esters show that hydrophobicity is a key driver in permeation enhancement for certain drugs. permegear.com

Predictive models for skin permeability can range from multilinear regressions to more complex neural network models, which use molecular descriptors to forecast the permeation rate (Log Kp). researchgate.net These descriptors, derived from the molecule's structure, include parameters related to hydrophobicity, molecular size, and hydrogen bonding capacity. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry (e.g., DFT studies for related polymers)

While specific computational studies on the reaction mechanism of this compound synthesis are not prominently available in public literature, the methodologies are well-established. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate reaction pathways, transition states, and activation energies for analogous reactions like the Fischer esterification and polymerizations catalyzed by related compounds. dntb.gov.uamdpi.comresearchgate.net

The synthesis of this ester occurs via Fischer esterification, and the generally accepted mechanism involves several key steps that can be modeled computationally: mdpi.comresearchgate.net

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of 2-ethylhexanoic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (2-octyldodecanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of Water: A water molecule is eliminated, and subsequent deprotonation yields the final ester.

DFT calculations can map the potential energy surface of this entire process, identifying the transition state structures and their associated energy barriers. researchgate.netiajpr.com Such studies, performed on similar acid-catalyzed esterifications, provide detailed mechanistic insights and can reveal the rate-determining step of the reaction. researchgate.net

Furthermore, computational chemistry is used to understand polymerization reactions where related compounds are involved. For instance, Tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization of cyclic esters like lactide. rsc.orgresearchgate.netresearchgate.net DFT studies on these systems elucidate how the tin catalyst coordinates with the monomer and initiator (an alcohol), activates the carbonyl group, and facilitates the ring-opening and chain propagation steps. acs.org These computational models help explain reaction kinetics, stereoselectivity, and the occurrence of side reactions like transesterification. rsc.orgacs.org

Prediction of Thermochemical and Transport Properties (e.g., XLogP)

Computational methods are frequently used to estimate the thermochemical and transport properties of molecules like this compound before they are synthesized or measured experimentally. Group contribution methods and other algorithms can predict a range of properties based on the molecular structure.

The octanol-water partition coefficient (LogP) is a critical parameter for assessing the lipophilicity of a substance. For this compound, the predicted value is exceptionally high, underscoring its non-polar, oil-like nature.

| Property | Predicted Value | Source |

| Molecular Weight | 424.7 g/mol | PubChem nih.gov |

| XLogP3 | 12.6 | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Rotatable Bond Count | 30 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

This table is interactive.

Transport properties, particularly skin permeation, are also predictable. As discussed in section 6.1, QSPR models link structural descriptors to the skin permeation coefficient (Kp). nih.gov The large size and high lipophilicity (high XLogP) of this compound would be key inputs into such models, predicting slow permeation into the deeper layers of the skin, consistent with its function as a surface emollient.

Design and Optimization of Synthetic Pathways

The primary synthetic route to this compound is the Fischer esterification of 2-octyldodecanol with 2-ethylhexanoic acid. While the pathway is straightforward, computational and theoretical principles guide its optimization for industrial-scale production to improve yield, reduce costs, and minimize environmental impact. numberanalytics.com

Key parameters for optimization include:

Catalyst Selection and Loading: The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid. Optimization involves finding a catalyst that provides a high reaction rate with minimal side reactions. Heterogeneous solid acid catalysts are being explored as more sustainable alternatives. mdpi.com The optimal catalyst loading is a balance; too little results in slow reaction rates, while too much can cause charring or other side reactions. numberanalytics.combdmaee.net

Temperature and Pressure: Higher temperatures increase the reaction rate but must be controlled to prevent degradation of the reactants or product. numberanalytics.com Since esterification is a reversible equilibrium reaction, applying a vacuum helps to remove the water byproduct, driving the reaction toward the product side, in accordance with Le Chatelier's principle.

Reactant Ratio: Using a stoichiometric excess of one of the reactants (typically the less expensive one) can also shift the equilibrium to favor ester formation. numberanalytics.com

Water Removal: Efficient removal of the water formed during the reaction is critical for achieving high conversion. This is often accomplished using a Dean-Stark apparatus in laboratory settings or by applying a vacuum in industrial processes. numberanalytics.com

Process modeling can simulate the entire reaction, allowing for the in-silico optimization of these parameters before implementation in the plant. This reduces the number of experiments needed and accelerates the development of an efficient, cost-effective, and scalable manufacturing process. google.com

Environmental Stewardship and Sustainable Chemical Practices

Ecological Risk Assessment Frameworks and Methodologies

The ecological risk assessment for chemical substances like 2-Octyldodecyl 2-ethylhexanoate (B8288628) involves a structured approach to evaluate potential harm to the environment. Regulatory bodies and scientific consortia employ frameworks that integrate data on a substance's intrinsic properties with its potential for environmental exposure.

A key approach is the Ecological Risk Classification of Organic Substances (ERC), which uses a risk-based methodology to categorize chemicals. canada.ca This framework employs multiple metrics for both hazard and exposure, using a weighted consideration of various lines of evidence to classify a substance's potential for ecological risk. canada.ca The process discriminates between substances of lower or higher potency and their potential for exposure in different environmental media (air, water, soil). canada.ca For a related compound, 2-ethylhexyl 2-ethylhexanoate, this framework identified it as having a low potential to cause ecological harm. canada.ca

Another critical component of risk assessment is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to aggregated notifications to the European Chemicals Agency (ECHA), 2-Octyldodecyl 2-ethylhexanoate is reported by multiple companies as not meeting the criteria for GHS hazard classification. nih.gov This suggests a low intrinsic hazard profile based on current data.

The assessment framework for a large, hydrophobic molecule like this compound (with a chemical formula of C₂₈H₅₆O₂) also considers its limited water solubility and potential for persistence or bioaccumulation. ontosight.ai While it is noted to have low acute toxicity, a thorough evaluation requires careful consideration of its long-term fate in the environment. ontosight.ai

Table 1: Ecological Risk Assessment Parameters

| Parameter | Assessment for this compound (or related esters) | Source |

|---|---|---|

| Hazard Classification | Low potential for ecological harm; Not classified under GHS. | canada.canih.gov |

| Exposure Potential | Low, based on classification of similar esters. | canada.ca |

| Key Physicochemical Properties | Large hydrophobic molecule, limited water solubility. | ontosight.ai |

| Primary Lines of Evidence | Hazard and exposure metrics under frameworks like ERC. | canada.ca |

Mitigation Strategies for Environmental Contamination (e.g., bioremediation concepts)

Should environmental contamination with ester compounds occur, bioremediation presents a sustainable mitigation strategy. This approach utilizes microorganisms or their enzymes to break down harmful substances into non-toxic or less toxic compounds. mdpi.com

The primary mechanism for the biological degradation of this compound would involve enzymatic cleavage of its ester bond. mdpi.com This reaction, catalyzed by enzymes such as hydrolases (specifically esterases), would break the molecule down into its constituent alcohol (2-octyldodecanol) and carboxylic acid (2-ethylhexanoic acid). mdpi.comnih.gov

Studies on other ester-based pollutants, such as phthalate (B1215562) esters and the pesticide Trichlorpyr Butoxyethyl Ester (TBEE), demonstrate the effectiveness of this approach. researchgate.net Bacterial strains, particularly from the Pseudomonas and Bacillus genera, are known to produce the necessary esterase enzymes. nih.govresearchgate.net For instance, Pseudomonas aeruginosa has been shown to effectively degrade TBEE by utilizing it as a sole source of carbon, breaking it down into less toxic intermediates. Similarly, esterases from Micrococcus and Bacillus species can hydrolyze medium-chain phthalate esters. researchgate.net This process is considered a key route for the natural attenuation of ester pollutants in the environment. researchgate.net

The advantages of using enzyme-based bioremediation include their ability to function under a range of environmental conditions and their specificity in targeting pollutants, transforming them into non-hazardous compounds like carbon dioxide, water, and biomass. mdpi.com

Green Chemistry Metrics and Life Cycle Assessment in Production

The production of this compound can be evaluated for its sustainability using green chemistry metrics and Life Cycle Assessment (LCA). These tools help quantify the environmental impact of a chemical process, from raw material sourcing to final product synthesis.

Green chemistry metrics provide a framework for measuring the efficiency and environmental footprint of a reaction. Key metrics include:

Atom Economy (AE): Measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. researchgate.net

Process Mass Intensity (PMI): Calculates the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the active pharmaceutical ingredient or final product produced. acs.org

E-Factor (Environmental Factor): Represents the ratio of the mass of waste generated to the mass of the desired product. acs.org

Table 2: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Measures how many atoms from the reactants are incorporated into the final product. researchgate.net |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | 1 | Highlights waste generated across the entire process, including solvents and reagents. acs.org |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Focuses directly on waste production, encouraging waste prevention at the source. acs.org |

The synthesis of this compound involves two main stages: the production of 2-octyldodecanol via the Guerbet reaction, followed by its esterification with 2-ethylhexanoic acid. A Life Cycle Assessment (LCA) of the Guerbet process provides insight into its environmental impact. unibo.it Studies on the Guerbet reaction for producing higher alcohols from ethanol (B145695) show that factors like catalyst choice (e.g., copper-based catalysts) and reaction conditions significantly influence energy consumption and byproduct formation. unibo.itrsc.org An LCA can help identify "hot spots" in the process, such as energy usage or the environmental impact of the catalyst, guiding efforts to develop more sustainable pathways. unibo.it For example, using enzymatic processes for esterification can reduce energy consumption by operating at lower temperatures. making-cosmetics.it

Development of Biodegradable Alternatives and Replacements

This compound is part of a broader class of emollient esters valued for their performance and favorable environmental profiles, including biodegradability. ontosight.aizslubes.com The demand for sustainable ingredients in industries like cosmetics has driven significant research into alternatives to persistent materials such as some silicones. databridgemarketresearch.com

The development of biodegradable alternatives focuses on using renewable feedstocks and designing molecules that can be readily broken down by microorganisms in the environment. databridgemarketresearch.com this compound, being a fatty acid ester, aligns with this trend. zslubes.com Other classes of biodegradable emollients are also gaining prominence:

Plant-Based Esters: Derived from renewable sources like coconut or palm oil, these esters are often inherently biodegradable. databridgemarketresearch.comoilcocos.com Their sustainability, however, is also linked to sourcing practices to avoid issues like deforestation. oilcocos.com

Polyglycerol Esters (PGEs): These are non-ionic surfactants synthesized from vegetable oils and glycerol. researchgate.netresearchgate.net They are recognized as eco-friendly, renewable, and biocompatible alternatives for various applications. researchgate.net

Sugar Esters: Produced from renewable resources like sugars and fatty acids, these compounds are non-toxic and biodegradable. frontiersin.org Their properties can be tuned by changing the sugar or fatty acid component, making them versatile for different formulations. frontiersin.org

Enzymatically Synthesized Esters: Using enzymes like lipase (B570770) as catalysts for esterification is a green chemistry approach that allows for the synthesis of biodegradable polyesters and emollients under mild, solvent-free conditions. nih.govmaking-cosmetics.it

Table 3: Comparison of Biodegradable Emollient Alternatives

| Emollient Type | Raw Materials | Key Sustainability Feature |

|---|---|---|

| Guerbet Esters (e.g., this compound) | Fatty acids, Guerbet alcohols | Readily biodegradable, good stability. zslubes.com |

| Coconut Alkanes | Coconut oil | Sustainable sourcing, readily biodegradable. oilcocos.com |

| Polyglycerol Esters | Vegetable oils, glycerol | Renewable, eco-friendly, biocompatible. researchgate.netresearchgate.net |

| Sugar Esters | Sugars, fatty acids | Derived from renewable resources, non-toxic. frontiersin.org |

The continued development in this area aims to create a wider palette of high-performing, sustainable ingredients that meet consumer demands for eco-friendly products without compromising quality. databridgemarketresearch.com

Q & A

Q. What are the recommended methods for synthesizing 2-Octyldodecyl 2-ethylhexanoate with high purity, and which characterization techniques are most effective for confirming its structural integrity?

Methodological Answer:

- Synthesis : Use esterification protocols involving 2-ethylhexanoic acid and 2-octyldodecanol under catalytic conditions (e.g., acid catalysts like sulfuric acid or enzyme-mediated systems). Monitor reaction progress via thin-layer chromatography (TLC) or in-line FTIR spectroscopy .